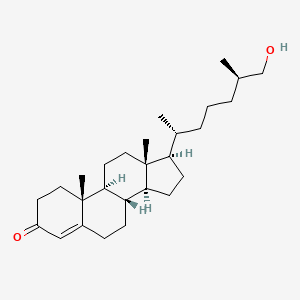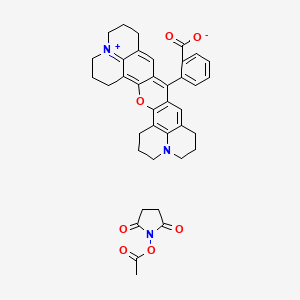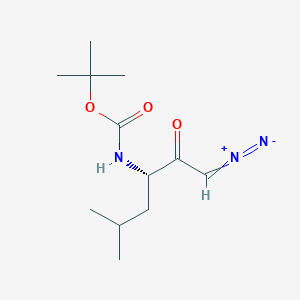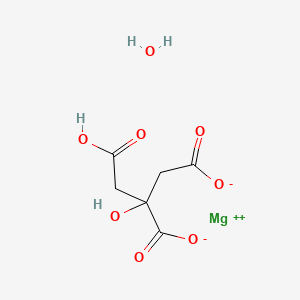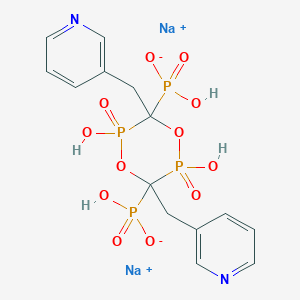
2-(Trifluoromethyl)pyrrolidine
Descripción general
Descripción
2-(Trifluoromethyl)pyrrolidine is an organic compound with the molecular formula C5H8F3N. It is a pyrrolidine derivative where one of the hydrogen atoms is replaced by a trifluoromethyl group. This compound is known for its unique chemical properties and is used in various scientific research applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Trifluoromethyl)pyrrolidine can be achieved through several methods. One common approach involves the reaction of pyrrolidine with trifluoromethyl iodide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like acetonitrile at elevated temperatures .
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable processes. One such method includes the use of continuous flow reactors, which allow for better control over reaction conditions and improved yields. The starting materials and catalysts used in these processes are often optimized to ensure cost-effectiveness and efficiency .
Análisis De Reacciones Químicas
Types of Reactions
2-(Trifluoromethyl)pyrrolidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trifluoromethylpyrrolidone, while reduction can produce trifluoromethylpyrrolidine derivatives with different functional groups .
Aplicaciones Científicas De Investigación
2-(Trifluoromethyl)pyrrolidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: This compound is employed in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: It serves as an intermediate in the synthesis of drugs with potential therapeutic effects.
Mecanismo De Acción
The mechanism of action of 2-(Trifluoromethyl)pyrrolidine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparación Con Compuestos Similares
Similar Compounds
- 2-(Trifluoromethyl)pyridine
- 2-(Trifluoromethyl)pyrrolidine-5-carboxylic acid
- This compound-3-carboxylic acid
Uniqueness
This compound is unique due to its trifluoromethyl group, which imparts distinct chemical and physical properties. This group increases the compound’s stability and resistance to metabolic degradation, making it valuable in drug design and other applications .
Propiedades
IUPAC Name |
2-(trifluoromethyl)pyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8F3N/c6-5(7,8)4-2-1-3-9-4/h4,9H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VINAMCOZNJHNIH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8F3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00382333 | |
| Record name | 2-(Trifluoromethyl)pyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00382333 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
109074-67-1, 119618-29-0 | |
| Record name | 2-(Trifluoromethyl)pyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00382333 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(Trifluoromethyl)pyrrolidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (R)-(-)-2-(Trifluoromethyl)pyrrolidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q1: What are the common synthetic routes to access 2-(trifluoromethyl)pyrrolidines?
A1: Several strategies have been developed for synthesizing 2-(trifluoromethyl)pyrrolidines. One approach involves a ring contraction of 3-hydroxy-3-(trifluoromethyl)piperidines. This reaction proceeds through an aziridinium intermediate and allows for the incorporation of various substituents at the C2 position. [] Another method utilizes enantiopure 4-formyl-β-lactams as starting materials. [] These lactams undergo trifluoromethylation followed by reductive removal of the carbonyl group, yielding chiral 2-(2,2,2-trifluoro-1-hydroxyethyl)azetidines. Subsequent treatment with nucleophiles leads to the formation of chiral 3,4-disubstituted 2-(trifluoromethyl)pyrrolidines with high diastereoselectivity. []
Q2: Why is there significant interest in incorporating fluorine, specifically trifluoromethyl groups, into pyrrolidine rings?
A2: Introducing fluorine atoms, particularly in the form of trifluoromethyl groups, into organic molecules can significantly alter their physicochemical properties. This is especially relevant in medicinal chemistry, where fluorinated compounds often exhibit improved metabolic stability, lipophilicity, and membrane permeability compared to their non-fluorinated counterparts. [] In the case of pyrrolidines, incorporating a trifluoromethyl group can influence their basicity and nucleophilicity, which are crucial factors for their activity as organocatalysts. []
Q3: What is the significance of chirality in 2-(trifluoromethyl)pyrrolidines?
A3: Chirality plays a crucial role in determining the biological activity of molecules. Enantiomers of a chiral molecule can exhibit different pharmacological profiles, including differences in potency, selectivity, and toxicity. Therefore, developing stereoselective synthetic methods to access enantiomerically pure 2-(trifluoromethyl)pyrrolidines is essential, particularly for applications in medicinal chemistry. []
Q4: Are there any readily available chiral building blocks for synthesizing enantiopure 2-(trifluoromethyl)pyrrolidines?
A4: Yes, (5S)-5-(trifluoromethyl)pyrrolidin-2-one, derived from pyroglutamic acid, has been identified as a promising chiral building block for this purpose. This compound can be efficiently synthesized on a multigram scale and readily transformed into valuable intermediates like γ-(S)-trifluoromethyl GABA and (2S)-2-(trifluoromethyl)pyrrolidine. []
Q5: How does the introduction of a trifluoromethyl group affect the basicity of pyrrolidines?
A5: The electron-withdrawing nature of the trifluoromethyl group typically reduces the electron density on the nitrogen atom of the pyrrolidine ring, thereby decreasing its basicity. For example, 2-(trifluoromethyl)pyrrolidine exhibits a significantly lower pKaH value (12.6) compared to other pyrrolidines, placing its basicity closer to imidazolidinones. []
Q6: How can the nucleophilicity of 2-(trifluoromethyl)pyrrolidines be assessed?
A6: The nucleophilicity of 2-(trifluoromethyl)pyrrolidines and other organocatalysts can be evaluated by studying their reactions with reference electrophiles, such as benzhydrylium ions (Ar2CH+) and quinone methides. [] By measuring the kinetics of these reactions, researchers can determine the second-order rate constants (k2), providing a quantitative measure of their nucleophilic reactivity. []
Q7: Have any applications been explored for 2-(trifluoromethyl)pyrrolidines based on their spectroscopic properties?
A7: Yes, incorporating a trifluoromethyl group ortho to a dimethylamino group in triarylmethane dyes has been investigated for its effect on electronic absorption spectra. [] This research explored the synthesis and spectroscopic properties of novel Malachite Green, Crystal Violet, and Michler's Hydrol Blue analogs containing this compound moieties. [] The observed spectral shifts were correlated with structural features, including steric hindrance and electronic asymmetry. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



